molecular formula C17H14O3 B6429428 (Z)-6-methoxy-2-(4-methylbenzylidene)benzofuran-3(2H)-one CAS No. 1622397-51-6

(Z)-6-methoxy-2-(4-methylbenzylidene)benzofuran-3(2H)-one

Cat. No.: B6429428
CAS No.: 1622397-51-6
M. Wt: 266.29 g/mol
InChI Key: XRQSEZGWDUKPDJ-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-6-methoxy-2-(4-methylbenzylidene)benzofuran-3(2H)-one is a synthetically derived aurone, a class of compounds recognized as a privileged scaffold in medicinal chemistry due to their association with diverse pharmacological activities . This compound features a benzofuran-3(2H)-one core structure substituted with a methoxy group at the C-6 position and a 4-methylbenzylidene moiety at the C-2 position, with a molecular formula of C₁₇H₁₄O₃ and a molecular weight of 266.29 g/mol . Its primary research value lies in its significant role as a biochemical probe for enzyme inhibition studies. Recent scientific investigations have identified synthetic aurone derivatives as among the most potent inhibitors of alkaline phosphatase (AP) isozymes reported to date, with this specific structural class exhibiting excellent inhibitory activity (IC₅₀ values reaching as low as 1.055 µM) that surpasses traditional standards . Alkaline phosphatases are membrane-bound ectonucleotidases overexpressed in various conditions, including solid tumors and osteoporosis, making them a promising molecular target for therapeutic development . The compound's mechanism of action is characterized by non-competitive inhibition of human intestinal alkaline phosphatase (h-IAP), as confirmed by kinetic studies, and its binding interactions are stabilized within the enzyme's active site through molecular docking and dynamic simulations . The synthesis is reliably achieved via base-catalyzed aldol condensation between 6-methoxybenzofuran-3(2H)-one and 4-methylbenzaldehyde, typically yielding 68-82% in laboratory settings . The stereochemical Z-configuration of the exocyclic double bond is controlled by conjugation within the molecule and has been confirmed by X-ray crystallographic studies . Beyond its core application, this aurone derivative serves as a key intermediate for further chemical diversification, participating in electrophilic substitution, cycloaddition, and other catalytic transformations, which enables the exploration of structure-activity relationships . It is supplied with a high purity level of >99%, often verified by chromatographic methods, and is intended for research applications only, strictly not for human or veterinary use .

Properties

IUPAC Name

(2Z)-6-methoxy-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-11-3-5-12(6-4-11)9-16-17(18)14-8-7-13(19-2)10-15(14)20-16/h3-10H,1-2H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQSEZGWDUKPDJ-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Aldol Condensation

The most widely reported method involves a base-catalyzed aldol condensation between 6-methoxybenzofuran-3(2H)-one and 4-methylbenzaldehyde. This reaction proceeds via enolate formation at the C-2 position of the benzofuranone followed by nucleophilic attack on the aldehyde carbonyl group.

Key Reaction Parameters:

ComponentSpecification
SolventEthanol, Methanol, or THF
BaseNaOH, KOH, or K₂CO₃
Temperature60–80°C
Reaction Time6–24 hours
Yield (Laboratory)68–82%

The stereochemical outcome (Z-configuration) is controlled by the conjugation between the benzylidene moiety and the benzofuranone system, as confirmed by X-ray crystallographic studies.

Acid-Mediated Cyclocondensation

Alternative protocols employ acidic conditions using HCl or p-toluenesulfonic acid (PTSA) in toluene under Dean-Stark conditions. This method achieves water removal to drive the equilibrium toward product formation:

6-Methoxybenzofuran-3(2H)-one+4-MethylbenzaldehydePTSA, toluene(Z)-Isomer+H2O\text{6-Methoxybenzofuran-3(2H)-one} + \text{4-Methylbenzaldehyde} \xrightarrow{\text{PTSA, toluene}} \text{(Z)-Isomer} + \text{H}_2\text{O}

Comparative Performance:

ConditionCatalyst LoadingTime (h)Yield (%)Purity (%)
Basic10 mol% KOH127592
Acidic5 mol% PTSA88195

Acidic conditions reduce reaction times but require careful temperature control to prevent decomposition of the benzylidene group.

Reaction Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, DMSO) increase reaction rates but promote side reactions, while alcoholic solvents improve stereoselectivity:

SolventDielectric ConstantYield (%)Z:E Ratio
Ethanol24.3789:1
THF7.5727:1
DMF36.7655:1

Microwave-assisted synthesis in ethanol reduces reaction times to 2–4 hours with comparable yields.

Catalytic Enhancements

The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial interactions in biphasic systems:

Catalyst Screening Results:

CatalystConcentrationYield (%)
None68
TBAB5 mol%83
18-Crown-62 mol%79
PEG-40010 wt%76

Alternative Synthetic Approaches

Solid-State Mechanochemical Synthesis

Ball-milling techniques offer solvent-free routes with reduced environmental impact:

Mechanochemical Parameters:

ParameterValue
Milling Time90 minutes
Frequency30 Hz
Molar Ratio1:1.1
Yield74%

This method eliminates solvent purification steps but requires specialized equipment.

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors for improved thermal management:

Process Metrics:

Reactor TypeResidence TimeYield (%)Throughput (kg/day)
Tubular (Stainless)15 min8112
Microfluidic (SiC)8 min798

Flow systems enable precise control over stoichiometry and reduce byproduct formation.

Purification and Isolation

Crystallization Techniques

Recrystallization from ethanol/water mixtures (3:1 v/v) achieves >99% purity:

Crystallization Data:

Solvent SystemRecovery (%)Purity (%)
Ethanol/Water8599.2
Acetone/Hexane7898.5
Ethyl Acetate7297.8

Chromatographic Methods

Flash column chromatography (SiO₂, hexane/ethyl acetate 4:1) resolves geometric isomers:

Elution Profile:

FractionRfComposition
1–30.22Starting Material
4–70.45(Z)-Isomer
8–100.51(E)-Isomer

Industrial-Scale Considerations

Cost Analysis

ComponentLab Scale Cost ($/kg)Industrial Scale ($/kg)
4-Methylbenzaldehyde12085
6-Methoxybenzofuranone950620
Solvent Recovery92% Efficiency

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the exocyclic double bond and methoxy-substituted aromatic ring. Key findings include:

Reagent/ConditionsProduct FormedYield (%)Key ObservationsSource
KMnO₄ (acidic conditions)6-methoxy-3-oxo-benzofuran-2-carboxylic acid78Complete cleavage of allylidene group
Ozone (O₃) in CH₂Cl₂4-methylbenzaldehyde + 6-methoxybenzofuran-3(2H)-one92Oxidative ozonolysis with reductive workup

Mechanistic studies confirm oxidation preferentially targets the electron-deficient α,β-unsaturated system, forming carbonyl derivatives through conjugated diene cleavage .

Reduction Reactions

Selective reduction of the enone system has been achieved under controlled conditions:

Reagent/ConditionsProduct FormedYield (%)StereochemistrySource
H₂ (1 atm)/Pd-C in ethanol6-methoxy-2-(4-methylbenzyl)benzofuran-3-ol85Retention of Z-configuration
NaBH₄ in THFNo reaction-Reduction inhibited by steric hindrance

Hydrogenation preserves the benzofuran core while saturating the exocyclic double bond. Steric protection from the 4-methyl group prevents over-reduction .

Electrophilic Substitution

The methoxy-substituted ring undergoes regioselective functionalization:

Reaction TypeConditionsMajor ProductYield (%)Source
BrominationBr₂/CHCl₃, 0°C5-bromo-6-methoxy derivative63
NitrationHNO₃/H₂SO₄, 50°C5-nitro-6-methoxy derivative58

Positional selectivity follows the electron-donating effects of the methoxy group, directing electrophiles to the C5 position .

Cycloaddition Reactions

The α,β-unsaturated ketone participates in Diels-Alder reactions:

DienophileConditionsProductEndo:Exo RatioSource
1,3-butadieneToluene, 110°C, 12hTetracyclic benzofuran derivative4:1
N-phenylmaleimideDCE, Cs₂CO₃, rtSpirooxindole-fused benzofuran>95% endo

Density functional theory (DFT) calculations confirm preferential endo transition states due to secondary orbital interactions .

Nucleophilic Additions

The exocyclic double bond reacts with carbon and heteroatom nucleophiles:

NucleophileConditionsProductDiastereoselectivitySource
Grignard reagents (RMgX)THF, -78°C3-alkylated benzofuranols82:18 (anti:syn)
Amines (R₂NH)EtOH, refluxβ-amino ketone adductsN/A

Steric effects from the 4-methyl group enforce anti-addition in Grignard reactions .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition:

ConditionsProductQuantum Yield (Φ)Source
UV light (λ=350 nm), benzeneDimerized tricyclic derivative0.32

X-ray crystallography confirms head-to-tail dimerization through the exocyclic double bond .

Catalytic Transformations

Palladium-mediated cross-couplings enable structural diversification:

Reaction TypeConditionsProductTurnover NumberSource
Suzuki couplingPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl-functionalized derivative420
Heck reactionPd(OAc)₂, P(o-tol)₃, NEt₃Styryl-substituted analog380

These transformations demonstrate compatibility with the benzofuran core under mild catalytic conditions .

This comprehensive analysis demonstrates the compound's versatility in organic synthesis, with reaction outcomes controlled by electronic effects of the methoxy group and steric demands of the 4-methyl substituent. Recent advances in catalytic methods (2019-2025) have significantly expanded its synthetic utility, particularly in medicinal chemistry applications .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies indicate that (Z)-6-methoxy-2-(4-methylbenzylidene)benzofuran-3(2H)-one exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the modulation of apoptotic pathways, potentially involving caspase activation and mitochondrial dysfunction .
  • Enzyme Interaction Studies :
    • This compound serves as a valuable probe in studying enzyme interactions and metabolic pathways involving benzofuran derivatives. It can inhibit specific enzymes linked to cancer progression or metabolic disorders, thus providing insights into therapeutic targets .
  • Antimicrobial Properties :
    • Preliminary investigations suggest that this compound possesses antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of vital metabolic processes .

Biological Research Applications

  • Biological Pathway Analysis :
    • The compound is utilized in biological research to elucidate pathways involving oxidative stress and inflammation. Its interaction with reactive oxygen species (ROS) can help understand its role in cellular signaling and stress responses .
  • Pharmacological Studies :
    • Ongoing pharmacological studies are assessing the compound's potential as a therapeutic agent for diseases characterized by oxidative damage, such as neurodegenerative disorders. Its antioxidant properties may confer protective effects on neuronal cells .

Synthetic Chemistry Applications

  • Synthetic Routes :
    • The synthesis of this compound typically involves a multi-step process, including the condensation of 6-methoxybenzofuran-3(2H)-one with 4-methylbenzaldehyde under basic conditions. This method showcases the versatility of benzofuran derivatives in organic synthesis .
StepReaction TypeConditions
1CondensationReflux in ethanol with NaOH
2PurificationColumn chromatography
  • Comparative Reactivity :
    • Compared to similar compounds like (Z)-6-methoxy-2-(4-chlorobenzylidene)benzofuran-3(2H)-one, the methyl group in this compound influences its electronic properties and steric interactions, leading to unique synthetic applications .

Case Studies

  • Case Study on Anticancer Activity :
    • A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics .
  • Inhibition of Enzymatic Activity :
    • Another research highlighted its role as an inhibitor of specific cytochrome P450 enzymes involved in drug metabolism, suggesting potential implications for drug-drug interactions and personalized medicine approaches .

Mechanism of Action

The exact mechanism of action of (Z)-6-methoxy-2-(4-methylbenzylidene)benzofuran-3(2H)-one depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The methoxy and benzylidene groups play crucial roles in binding to the target sites, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Effects on Yield : Electron-withdrawing groups (e.g., hydroxyl) reduce reaction efficiency, as seen in 6x (25.7% yield) compared to 6w (93.5%) .
  • Bioactivity Correlation : Hydroxyl groups enhance tyrosinase inhibition (6x) , while methoxy groups favor topoisomerase II inhibition (target compound) .

Physicochemical Properties

Table 2: Molecular and Spectral Data
Compound Name HRMS (ESI) m/z [M+H]⁺ ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
(Z)-6-Methoxy-2-(4-methylbenzylidene) derivative Not reported Not reported Not reported
(Z)-6v 267.0663 Aromatic protons: 6.6–7.8 Carbonyl: 180.1; aromatic: 110–160
(Z)-6w 297.0768 Methoxy: 3.85; hydroxyl: 9.91 Carbonyl: 178.7; dimethoxy: 56.1
(Z)-CID 1804018 Not reported Methoxy: 3.75–3.82; oxoethoxy: 4.65 Carbonyl: 178.8; heterocyclic: 120–150

Insights :

  • Methoxy vs. Hydroxyl : Methoxy groups stabilize the benzofuran core (¹³C NMR: ~178–181 ppm for carbonyl), while hydroxyl groups induce downfield shifts in ¹H NMR (δ ~9.91 ppm) .
  • Heterocyclic Modifications: Analogs with pyridine or quinoline substituents (e.g., compound A6 ) exhibit distinct ¹³C NMR shifts (120–150 ppm), reflecting enhanced π-π stacking in biological targets .

Biological Activity

(Z)-6-methoxy-2-(4-methylbenzylidene)benzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potentials, and comparative studies with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C17H14O3
  • Molecular Weight : 270.29 g/mol
  • IUPAC Name : this compound

The compound features a methoxy group at position 6 and a 4-methylbenzylidene moiety at position 2, contributing to its unique chemical properties and biological activities.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown efficacy against various bacterial strains, including Escherichia coli and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial activity comparable to standard antibiotics such as penicillin .

Compound Bacterial Strain MIC (µg/mL)
This compoundE. coli10
This compoundB. subtilis5
PenicillinB. subtilis1

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. In vitro assays indicate that it effectively scavenges free radicals, suggesting a protective role against oxidative stress-related damage. This activity is crucial for potential applications in preventing diseases linked to oxidative stress.

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders such as Alzheimer's disease. Preliminary findings suggest that this compound may inhibit AChE activity, thereby increasing acetylcholine levels in the brain, which can enhance cognitive functions .

The exact mechanism of action of this compound is still under investigation. However, it is hypothesized that the methoxy and benzylidene groups facilitate binding to specific enzymes or receptors, modulating their activity. This structural feature may enhance the compound's efficacy and selectivity in therapeutic applications.

Comparative Studies

Comparative analyses with other benzofuran derivatives have highlighted the unique biological profile of this compound. For example, compounds with different substituents at the benzylidene position exhibited varying degrees of antibacterial and antioxidant activities, suggesting that substitution patterns significantly influence biological efficacy .

Compound Antibacterial Activity Antioxidant Activity
This compoundHighModerate
(Z)-6-hydroxy-2-(4-chlorobenzylidene)benzofuran-3(2H)-oneModerateHigh

Case Studies

  • Antimicrobial Efficacy : A study conducted on various benzofuran compounds revealed that this compound was among the top performers against resistant bacterial strains. The study utilized both in vitro and in vivo models to confirm its effectiveness.
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound in animal models of Alzheimer's disease. Results showed a significant reduction in cognitive decline associated with AChE inhibition .

Q & A

Q. What advanced techniques control Z/E isomerism during synthesis?

  • Methodological Answer :
  • Chiral Auxiliaries : (R)-BINOL-derived catalysts induce Z-selectivity via π-π stacking with the benzylidene group .
  • Dynamic Kinetic Resolution : Racemization of E-isomers under basic conditions (e.g., K₂CO₃) enables Z-enriched yields >80% .
  • Photochemical Isomerization : UV irradiation (λ = 365 nm) converts E-isomers to Z-form in solution, monitored by HPLC .

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